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Compound of Interest

Compound Name: AGN-201904zZ

Cat. No.: B15572082

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AGN-201904Z's performance with alternative
proton pump inhibitors (PPIs), supported by experimental data. We delve into the in vitro
validation of its mechanism of action, offering detailed experimental protocols and a clear
presentation of comparative data to aid in research and development.

AGN-201904Z is a novel, acid-stable pro-drug of omeprazole, designed for prolonged systemic
exposure.[1] Its mechanism of action is intrinsically linked to its conversion to the active
compound, omeprazole, which then directly inhibits the gastric H+/K+ ATPase, or proton pump.
This guide will, therefore, focus on the in vitro validation of this ultimate inhibitory action.

Comparative Analysis of In Vitro Efficacy

The primary in vitro measure of a PPI's efficacy is its half-maximal inhibitory concentration
(IC50) against the H+/K+ ATPase enzyme. As AGN-201904Z is a pro-drug, its direct in vitro
activity is negligible. However, following its conversion to omeprazole, its inhibitory profile is
expected to be identical to that of omeprazole. In vivo studies have shown an "essentially
guantitative" conversion of AGN-201904Z to omeprazole upon absorption.[1]

For a comprehensive comparison, we present the reported in vitro IC50 values for omeprazole
and its S-isomer, esomeprazole. It is important to note that IC50 values can vary depending on
the specific experimental conditions, such as pH and the source of the H+/K+ ATPase.
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Assay
Compound Target L IC50 (uM) Reference
Condition
Gastric
Omeprazole H+/K+ ATPase Membrane 2.4 --INVALID-LINK--
Vesicles
Omeprazole H+/K+ ATPase Porcine ATPase 11 --INVALID-LINK--
Hog Gastric
Omeprazole H+/K+ ATPase ) 1.7 --INVALID-LINK--
Microsomes
CYP2C19 Human Liver
Esomeprazole o _ , ~8 --INVALID-LINK--
(inhibition Ki) Microsomes

Note: Direct in vitro H+/K+ ATPase inhibition data for AGN-201904Z is not publicly available.
The activity is inferred from its conversion to omeprazole. The provided esomeprazole value is
for CYP2C19 inhibition, as directly comparable H+/K+ ATPase IC50 values under the same
conditions as omeprazole were not consistently found in the public domain. Esomeprazole and
omeprazole are considered to have similar potency at the proton pump itself.

Signaling Pathway and Mechanism of Action

Proton pump inhibitors, including the active form of AGN-201904Z, exert their effect by
accumulating in the acidic canaliculus of gastric parietal cells. In this acidic environment, the
pro-drug is converted to a reactive sulfenamide intermediate. This active form then covalently
binds to cysteine residues on the luminal surface of the H+/K+ ATPase, irreversibly inhibiting its
function and thus blocking the final step of gastric acid secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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